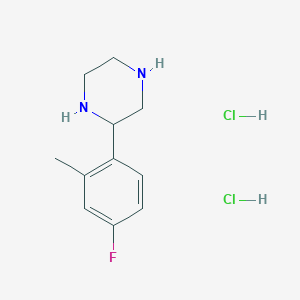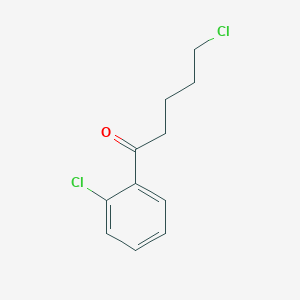![molecular formula C11H11N3O5 B1322252 1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 950275-73-7](/img/structure/B1322252.png)
1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C11H11N3O5 and its molecular weight is 265.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines, including 1,3,8-Trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid, show promise in antitumor applications. Gineinah et al. (2013) synthesized various pyrido[2,3-d]pyrimidine derivatives and found potent antitumor activity in vitro and in vivo against Ehrlich ascites carcinoma in mice (Gineinah, Nasr, Badr, & El-Husseiny, 2013).
Synthesis and Chemical Properties
Efficient synthesis methods for pyrido[2,3-d]pyrimidine derivatives have been developed, demonstrating their versatility in chemical reactions. Tolstoluzhsky et al. (2013) described a reaction leading to high yields of hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acids and related compounds (Tolstoluzhsky et al., 2013). Shaabani et al. (2009) also developed a simple and efficient method for synthesizing disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives (Shaabani et al., 2009).
Antibacterial and Antifungal Properties
Several studies have highlighted the antibacterial and antifungal potential of pyrido[2,3-d]pyrimidine derivatives. Shanmugasundaram et al. (2011) synthesized novel derivatives and screened them for antibacterial, antifungal, and antitumor activities, showing significant results (Shanmugasundaram et al., 2011). Asadian, Davoodnia, and Beyramabadi (2018) also reported the antibacterial activity of pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones against various bacteria (Asadian, Davoodnia, & Beyramabadi, 2018).
Antihypertensive Activity
The potential of pyrido[2,3-d]pyrimidine derivatives in antihypertensive applications has been explored. Rana, Kaur, and Kumar (2004) investigated dihydropyrimidines for antihypertensive activity, showing promising results (Rana, Kaur, & Kumar, 2004).
Anti-ulcer Activity
Dihydropyrimidine derivatives have also been examined for their anti-ulcer properties. Rana, Kaur, Chaudhary, Kumar, and Goyal (2011) synthesized various compounds and found significant anti-ulcer activity in some of them (Rana, Kaur, Chaudhary, Kumar, & Goyal, 2011).
Propiedades
IUPAC Name |
1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c1-12-6(15)4-5(10(17)18)7-8(12)13(2)11(19)14(3)9(7)16/h4H,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOKSOPWDKMKKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C2=C1N(C(=O)N(C2=O)C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-chloro-6-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazin-2-yl)morpholine](/img/structure/B1322176.png)





![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)
![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)





